molecular formula C8H18N2O B12398071 N-Nitroso-DI-N-butylamine-D18

N-Nitroso-DI-N-butylamine-D18

Katalognummer: B12398071
Molekulargewicht: 176.35 g/mol
InChI-Schlüssel: YGJHZCLPZAZIHH-VAZJTQEUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitroso-DI-N-butylamine-D18 is a deuterated form of N-Nitroso-DI-N-butylamine, a nitrosamine compound. Nitrosamines are known for their presence in various environmental sources, including drinking water and food products. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-DI-N-butylamine-D18 involves the nitrosation of DI-N-butylamine with a nitrosating agent such as sodium nitrite in the presence of an acid. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the desired nitrosamine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified through various techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitroso-DI-N-butylamine-D18 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-Nitroso-DI-N-butylamine-D18 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Nitroso-DI-N-butylamine-D18 involves its interaction with cellular components, leading to various biochemical effects. The compound can form DNA adducts, which can result in mutations and potentially lead to carcinogenesis. The molecular targets and pathways involved include DNA repair enzymes and cellular signaling pathways that respond to DNA damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Nitroso-DI-N-butylamine-D18 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make the compound more stable and allow for precise tracking in various experimental setups. This makes it particularly valuable in studies requiring high sensitivity and accuracy .

Eigenschaften

Molekularformel

C8H18N2O

Molekulargewicht

176.35 g/mol

IUPAC-Name

N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide

InChI

InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2

InChI-Schlüssel

YGJHZCLPZAZIHH-VAZJTQEUSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O

Kanonische SMILES

CCCCN(CCCC)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.